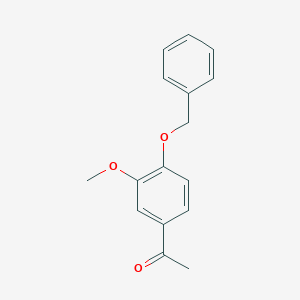

1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone

説明

Nomenclature and Chemical Identity of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone

The precise identification of a chemical compound is fundamental to scientific discourse. This section outlines the formal nomenclature and core molecular properties of this compound.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-(benzyloxy)-3-methoxyphenyl)ethan-1-one . researchgate.net However, it is also known by several common synonyms in the chemical literature and commercial catalogues. These alternative names are often based on the parent structure, acetophenone (B1666503), or describe the substituents on the phenyl ring.

| Nomenclature Type | Name |

| IUPAC Name | 1-(4-(benzyloxy)-3-methoxyphenyl)ethan-1-one |

| Common Synonyms | 4-Benzyloxy-3-methoxyacetophenone nih.gov |

| Acetovanillone (B370764) benzyl (B1604629) ether nih.govcymitquimica.com | |

| 3-Methoxy-4-(phenylmethoxy)acetophenone | |

| O-Benzyl acetovanillone humanjournals.com | |

| 1-[4-(Benzyloxy)-3-methoxyphenyl]ethanone nih.gov |

This table provides a non-exhaustive list of names used to identify this compound.

The elemental composition and mass of a molecule are critical data points for its characterization and use in quantitative chemical reactions.

The molecular formula of this compound is C₁₆H₁₆O₃ . nih.govresearchgate.net This formula indicates that each molecule is composed of 16 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms. Based on this composition, the computed molecular weight is approximately 256.30 g/mol . nih.govresearchgate.net

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

This table summarizes the fundamental molecular properties of the compound.

Significance of this compound as a Chemical Building Block

The utility of this compound in organic synthesis is primarily centered on its role as a versatile starting material. nih.gov The ketone functional group and the substituted aromatic ring provide reactive sites for the construction of more elaborate molecular architectures. A particularly notable application is in the synthesis of chalcones.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as key precursors to a wide array of flavonoid and isoflavonoid compounds. nih.gov They are typically synthesized through a Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an acetophenone with a benzaldehyde. humanjournals.com In this context, this compound serves as the acetophenone component. The presence of the benzyloxy and methoxy (B1213986) groups on the phenyl ring of this building block can significantly influence the properties of the resulting chalcones and their subsequent flavonoid derivatives.

The synthesis of chalcones from this compound is a critical step in the creation of compounds with potential pharmacological applications. These resulting chalcones can then be cyclized to form various heterocyclic systems, including flavones, which are a major class of plant secondary metabolites with diverse biological activities. researchgate.netfabad.org.tr

Overview of Research Trajectories for this compound and Related Structural Motifs

Research involving this compound and its derivatives is largely driven by the quest for new therapeutic agents. The structural motif of this compound is a gateway to a vast chemical space of chalcones and flavonoids, which have been the subject of extensive investigation for their biological properties.

A significant research trajectory involves the synthesis of various chalcone (B49325) derivatives and the evaluation of their pharmacological activities. nih.govhumanjournals.com Studies have shown that chalcones exhibit a broad spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. nih.govnih.gov The specific substituents on the aromatic rings of the chalcone structure are crucial in determining its biological activity. Therefore, the use of this compound as a building block allows researchers to introduce a benzyloxy and a methoxy group into one of the aromatic rings, which can modulate the pharmacological profile of the final compound. nih.gov

Another important avenue of research is the development of flavonoids from chalcone precursors derived from this compound. nih.govnih.gov Flavonoids are a diverse group of polyphenolic compounds that are being explored for their potential health benefits. The synthesis of novel flavonoid derivatives with tailored properties is an active area of research in medicinal chemistry.

Furthermore, the benzyloxy group in this compound can serve as a protecting group for a hydroxyl function, which can be deprotected at a later stage of a synthetic sequence to yield compounds with a free hydroxyl group. This hydroxyl group can then be further functionalized, adding to the versatility of this building block in the design of new molecules.

特性

IUPAC Name |

1-(3-methoxy-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12(17)14-8-9-15(16(10-14)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUAWSQBQLYDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171428 | |

| Record name | Acetophenone, 4'-(benzyloxy)-3'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-11-6 | |

| Record name | 1-(4-Benzyloxy-3-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 4'-(benzyloxy)-3'-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1835-11-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 4'-(benzyloxy)-3'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BENZYLOXY-3-METHOXY-PHENYL)-ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-Benzyloxy-3'-methoxyacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNL24ZK4PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1 4 Benzyloxy 3 Methoxyphenyl Ethanone

Direct Synthesis of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone Precursors

The synthesis of this compound, also known as 4-benzyloxy-3-methoxyacetophenone, can be achieved through various synthetic routes, often involving the modification of closely related precursors. A primary and widely utilized precursor for this compound is 1-(4-hydroxy-3-methoxyphenyl)ethanone, commonly known as acetovanillone (B370764). The synthesis of the target compound is typically accomplished by protecting the hydroxyl group of acetovanillone with a benzyl (B1604629) group.

This benzylation reaction is a standard procedure in organic synthesis. It involves the reaction of acetovanillone with a benzyl halide, such as benzyl bromide, in the presence of a base. The base, commonly potassium carbonate or sodium hydride, deprotonates the phenolic hydroxyl group of acetovanillone, forming a phenoxide ion. This nucleophilic phenoxide then attacks the benzyl halide in a Williamson ether synthesis, displacing the halide and forming the benzyl ether linkage. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Table 1: General Conditions for Benzyloxylation of Acetovanillone

| Reactant | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| 1-(4-hydroxy-3-methoxyphenyl)ethanone | Benzyl bromide | Potassium carbonate | DMF | This compound |

Preparation of 1-(3-fluoro-4-hydroxyphenyl)ethanone and Subsequent Benzyloxylation

While a less common pathway, a precursor such as 1-(3-fluoro-4-hydroxyphenyl)ethanone could theoretically be used to generate a benzyloxylated analog. The initial step would involve the synthesis of the fluorinated acetophenone (B1666503). Following its preparation, a similar benzyloxylation reaction as described for acetovanillone would be employed. The phenolic hydroxyl group of 1-(3-fluoro-4-hydroxyphenyl)ethanone would be deprotonated by a suitable base, and the resulting phenoxide would react with a benzyl halide to yield the corresponding O-benzylated product. This would be followed by a nucleophilic aromatic substitution reaction to replace the fluorine atom with a methoxy (B1213986) group, although this route is more complex than the direct benzylation of acetovanillone.

Utilization of 4-benzyloxy-3-methoxybenzaldehyde as a Starting Material

Another synthetic approach involves the use of 4-benzyloxy-3-methoxybenzaldehyde as a starting material. sigmaaldrich.comchemicalbook.com This commercially available aldehyde can be converted into the target ketone, this compound, through a two-step process.

First, the aldehyde undergoes a Grignard reaction with a methylmagnesium halide (e.g., methylmagnesium bromide). This reaction adds a methyl group to the carbonyl carbon of the aldehyde, forming a secondary alcohol, 1-(4-(benzyloxy)-3-methoxyphenyl)ethanol, after an aqueous workup.

In the second step, the resulting secondary alcohol is oxidized to the corresponding ketone. A variety of oxidizing agents can be used for this transformation, such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or a Swern oxidation, to yield this compound.

Derivatization Strategies Employing this compound

This compound is a valuable building block for the synthesis of more complex molecules, particularly chalcones and various heterocyclic compounds.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a crucial reaction for the synthesis of chalcones, which are α,β-unsaturated ketones. wikipedia.orgnih.govscispace.com This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone. taylorandfrancis.com In this context, this compound serves as the ketone component, which reacts with various substituted aromatic aldehydes.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol. scispace.com The base abstracts an α-hydrogen from the methyl group of the ethanone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.

By reacting this compound with a variety of substituted benzaldehydes, a diverse library of chalcone derivatives can be synthesized. The general structure of these products is (E)-1-(4-(benzyloxy)-3-methoxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one. The (E)-isomer is typically the major product due to its greater thermodynamic stability.

The properties and potential applications of the resulting chalcones can be fine-tuned by varying the substituents on the aromatic aldehyde. A range of electron-donating and electron-withdrawing groups can be incorporated.

Table 2: Examples of Substituted Benzaldehydes for Chalcone Synthesis

| Ketone | Aldehyde | Product |

|---|---|---|

| This compound | Benzaldehyde | (E)-1-(4-(benzyloxy)-3-methoxyphenyl)-3-phenylprop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | (E)-1-(4-(benzyloxy)-3-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | (E)-1-(4-(benzyloxy)-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4-Nitrobenzaldehyde | (E)-1-(4-(benzyloxy)-3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

Cyclo-condensation Reactions for Heterocyclic Compound Formation

Chalcones derived from this compound are highly versatile intermediates for the synthesis of various heterocyclic compounds. journalcra.comjournalcra.com The α,β-unsaturated ketone moiety in the chalcone structure acts as a bi-electrophile, making it susceptible to reactions with bi-nucleophilic reagents. journalcra.com These reactions, known as cyclo-condensation reactions, lead to the formation of five-, six-, or seven-membered heterocyclic rings.

Common bi-nucleophilic reagents used for this purpose include:

Hydrazine and its derivatives: Reaction of these chalcones with hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine) in a suitable solvent like ethanol or acetic acid yields pyrazoline derivatives.

Hydroxylamine: The reaction with hydroxylamine hydrochloride, typically in the presence of a base, leads to the formation of isoxazoline or isoxazole derivatives.

Urea and Thiourea: Condensation with urea or thiourea under basic conditions can produce pyrimidine-based heterocycles, such as dihydropyrimidinones or dihydropyrimidinethiones. rdd.edu.iq

Guanidine: The reaction with guanidine results in the formation of aminopyrimidine derivatives. journalcra.com

These cyclo-condensation reactions provide a powerful tool for constructing complex molecular architectures from the relatively simple chalcone scaffold derived from this compound.

Synthesis of Pyrazoline Derivatives from Chalcones

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are commonly synthesized from chalcone precursors. The synthesis begins with a Claisen-Schmidt condensation of an acetophenone, such as 1-(4-(benzyloxy)phenyl)ethanone, with a substituted benzaldehyde to form a chalcone derivative. researchgate.net These chalcones then undergo a cyclization reaction with hydrazine hydrate or phenylhydrazine, often catalyzed by acetic acid in ethanol, to yield the target pyrazoline derivatives. nih.govdergipark.org.tr This reaction proceeds via an intramolecular Michael addition. dergipark.org.tr The resulting pyrazoline structures can be N-1 acetylated or propionylated by reacting the chalcone with hydrazine and acetic or propionic acid, respectively. nih.gov

| Chalcone Precursor Group | Reagents | Product Group | Yield Range | Reference |

| Group 1 (Chalcones) | Hydrazine, Acetic Acid | Group 2 (N-1-acetyl-4,5-dihydropyrazolines) | 50.8% to 82.4% | nih.gov |

| Group 1 (Chalcones) | Hydrazine, Propionic Acid | Group 3 (N-1-propionyl-4,5-dihydropyrazolines) | 4.9% to 79.7% | nih.gov |

Synthesis of Pyrimidine Derivatives from Chalcones

Pyrimidine derivatives can be effectively synthesized from chalcone intermediates. The general method involves the condensation reaction of a chalcone with compounds like urea, thiourea, or guanidine hydrochloride in a basic medium, typically an ethanolic potassium hydroxide solution. semanticscholar.org This cyclization reaction leads to the formation of the six-membered pyrimidine ring. The reaction can be carried out using conventional heating under reflux for several hours or through microwave irradiation, which often reduces reaction times significantly. semanticscholar.orgijres.org

The process starts with the Claisen-Schmidt condensation of an acetophenone with various substituted benzaldehydes to produce the necessary chalcones. semanticscholar.orgijres.org These chalcones are then reacted with urea, for example, in the presence of a base to yield 4,6-disubstituted pyrimidin-2(1H)-ones. ijres.org

| Method | Reagents | Reaction Time | Reference |

| Conventional Synthesis | Chalcone, Urea, Ethanolic KOH | 4 hours (reflux) | semanticscholar.orgijres.org |

| Microwave Synthesis | Chalcone, Urea, Ethanolic KOH | 7-10 minutes | ijres.org |

Formation of Oxazine and Thiazine Compounds

Oxazine and thiazine compounds, which are six-membered heterocyclic rings containing nitrogen and oxygen or sulfur atoms, respectively, can also be synthesized from chalcone precursors. amazonaws.com The synthesis involves reacting a chalcone with urea or thiourea in the presence of a base to induce cyclization. For instance, 1,3-oxazine and 1,3-thiazine derivatives are prepared through this route. amazonaws.com Another approach involves the reaction of acetylenic esters with nitrosonaphthols in the presence of phosphine derivatives, which proceeds through an intramolecular Wittig reaction to form 1,4-oxazine derivatives. arkat-usa.org Similarly, 1,4-benzothiazinones can be synthesized from the reaction of acylpyruvic acids or furan-2,3-diones with o-aminothiophenol. beilstein-journals.org

Oxidative Ring Closure for Triazolopyridine Derivatives

The researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine scaffold is a fused heterocyclic system that can be synthesized via an oxidative ring closure of a hydrazine intermediate. mdpi.com Specifically, 3-(4-(benzyloxy)-3-methoxyphenyl)- researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine has been prepared in a 73% isolated yield using this method. mdpi.com The reaction involves treating a 2-pyridylhydrazone intermediate with an oxidizing agent. mdpi.com In a notable green chemistry approach, sodium hypochlorite is used as the oxidant with ethanol as the solvent. mdpi.com The reaction proceeds at room temperature, and the product can be isolated in a pure form through simple extraction and filtration through an alumina plug. mdpi.com This method avoids the need for expensive transition metal catalysts or harsh reaction conditions. mdpi.commdpi.com

| Product | Oxidant | Solvent | Yield | Reference |

| 3-(4-(benzyloxy)-3-methoxyphenyl)- researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine | Sodium Hypochlorite | Ethanol | 73% | mdpi.com |

Reactions Leading to 1,3-Propanediol Derivatives

1,3-Propanediol (1,3-PDO) is a valuable chemical intermediate used in the synthesis of polymers and other organic compounds. researchgate.net While the direct conversion of this compound to a 1,3-propanediol derivative is not a commonly cited pathway, related structures have been studied. For example, the acid-catalyzed treatment of 1,2-diaryl-1,3-propanediols can lead to a variety of products through competing reactions like reverse Prins reactions and dehydration. researchgate.net The biosynthesis of 1,3-PDO from glycerol is a well-established industrial process involving microorganisms that catalyze the conversion via enzymes like glycerol dehydratase and propanediol oxidoreductase. nih.gov Chemical synthesis routes typically start from precursors like ethylene or acrolein. nih.gov

Formation of Benzamides and Related Structures

Benzamide derivatives are important scaffolds in bioactive compounds. mdpi.com The synthesis of benzamides from acetophenone precursors like this compound can be envisioned through multi-step sequences. A common laboratory method would involve the haloform reaction to convert the methyl ketone into a carboxylic acid, followed by standard amidation procedures (e.g., conversion to an acyl chloride and reaction with an amine). More sustainable and direct methods for amide bond formation are continuously being developed, including the use of flow chemistry platforms which can enable the use of challenging reagents under safe and controlled conditions. unibe.ch For example, a continuous platform for the synthesis of the local anesthetic mepivacaine involves an amide coupling step using a lithiated amine. unibe.ch

Green Chemistry Approaches in this compound Synthesis and Derivatization

Green chemistry principles are increasingly being applied to the synthesis and derivatization of fine chemicals to reduce environmental impact and improve safety and efficiency. nih.gov

In the context of reactions involving this compound and its derivatives, several green approaches have been implemented:

Use of Greener Oxidants: The synthesis of triazolopyridine derivatives employs sodium hypochlorite (bleach) as an oxidant in ethanol. mdpi.com This is a clean and readily available alternative to heavy metal-based or other hazardous oxidizing agents. mdpi.com

Alternative Energy Sources: Microwave-assisted synthesis has been successfully used for the preparation of pyrimidine derivatives from chalcones. ijres.org This method dramatically reduces reaction times from hours to minutes compared to conventional heating, leading to energy savings and increased throughput. ijres.org

Solvent Choice and Reaction Conditions: The triazolopyridine synthesis is performed at room temperature in ethanol, a relatively benign solvent. mdpi.com The development of syntheses in water or other green solvents, or under solvent-free conditions ("grindstone chemistry"), represents a key area of green chemistry research. nih.govdntb.gov.ua

Process Intensification: The use of continuous flow chemistry for reactions like amide bond formation allows for better control over reaction parameters, improved safety when using hazardous reagents, and easier scalability, contributing to a more sustainable manufacturing process. unibe.ch

These examples demonstrate a shift towards more sustainable synthetic methodologies in the production of complex organic molecules derived from this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Benzyloxy 3 Methoxyphenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

The ¹H NMR spectrum of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone exhibits distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the acetophenone (B1666503) and benzyl (B1604629) moieties appear in the downfield region, typically between δ 6.8 and δ 7.6 ppm. The benzylic methylene (B1212753) protons are observed as a characteristic singlet around δ 5.1-5.2 ppm. The methoxy (B1213986) and acetyl methyl protons resonate in the upfield region.

A detailed assignment of the proton signals is presented in the interactive table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |

| Acetyl-CH₃ | ~2.57 | Singlet | - |

| Methoxy-OCH₃ | ~3.88 | Singlet | - |

| Benzylic-CH₂ | ~5.14 | Singlet | - |

| Aromatic-H (acetophenone ring) | ~6.94 | Doublet | ~8.0 |

| Aromatic-H (acetophenone ring) | ~7.26 - 7.54 | Multiplet | - |

| Aromatic-H (benzyl ring) | ~7.26 - 7.54 | Multiplet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ketone group is typically observed in the most downfield region of the spectrum, around δ 197 ppm. The aromatic carbons resonate in the range of approximately δ 110 to δ 160 ppm. The benzylic methylene carbon and the methoxy and acetyl methyl carbons appear in the upfield region.

An interactive table with the assigned chemical shifts for the carbon atoms is provided below.

| Carbon Assignment | Chemical Shift (δ) / ppm |

| Acetyl-CH₃ | ~26.5 |

| Methoxy-OCH₃ | ~55.2 |

| Benzylic-CH₂ | ~70.5 |

| Aromatic-C (acetophenone ring) | ~110.1, 112.3, 123.0, 130.2, 149.5, 152.8 |

| Aromatic-C (benzyl ring) | ~127.2, 128.0, 128.6, 136.5 |

| Carbonyl-C=O | ~197.7 |

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental setup.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected around 1670-1680 cm⁻¹ due to the C=O stretching vibration of the aryl ketone. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups appears just below 3000 cm⁻¹. The C-O stretching vibrations of the ether linkages are found in the fingerprint region, typically between 1200 and 1300 cm⁻¹.

The following interactive table summarizes the main vibrational modes and their corresponding frequencies.

| Vibrational Mode | Frequency Range / cm⁻¹ | Functional Group |

| C=O Stretch | 1670 - 1680 | Aryl Ketone |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Methyl, Methylene |

| C-O-C Stretch (Aryl-Alkyl Ether) | 1240 - 1270 | Benzyloxy Group |

| C-O-C Stretch (Aryl-Methyl Ether) | 1020 - 1040 | Methoxy Group |

| Aromatic C=C Stretch | 1450 - 1600 | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. The nominal molecular weight of this compound is 256.3 g/mol . chemsrc.comachemblock.comresearchgate.netnih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 256. A prominent fragment is often the tropylium (B1234903) ion at m/z 91, which arises from the cleavage of the benzyl group. Another significant fragmentation pathway involves the loss of the acetyl group (CH₃CO), resulting in a fragment ion at m/z 213. Further fragmentation of this ion can also be observed.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a crystal structure for this compound has not been reported in the crystallographic databases. However, the crystal structure of a closely related derivative, 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone, has been determined. This structure reveals an orthorhombic crystal system with the space group Pbca. In this derivative, the two aromatic rings are oriented at a significant dihedral angle to each other. While not identical, the structural information from this derivative can provide valuable insights into the likely conformation and packing of this compound in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic for a given molecule and are influenced by the nature of its chromophores and the solvent used.

The aromatic ring and the carbonyl group (C=O) are the primary chromophores in this compound. The benzene (B151609) ring itself displays characteristic absorption bands, and these are modified by the presence of substituents. The methoxy (-OCH3), benzyloxy (-OCH2C6H5), and acetyl (-COCH3) groups attached to the benzene ring influence the energy of the molecular orbitals and thus the wavelengths of the electronic transitions.

The presence of the acetyl group generally gives rise to two main absorption bands in acetophenone derivatives:

A strong band at shorter wavelengths, typically in the range of 240-280 nm, which is attributed to the π → π* transition of the conjugated system involving the benzene ring and the carbonyl group.

A weaker band at longer wavelengths, usually above 300 nm, corresponding to the n → π* transition of the non-bonding electrons of the carbonyl oxygen.

The auxochromic methoxy and benzyloxy groups, with their non-bonding electrons, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π → π* band due to the extension of the conjugated system through resonance.

For comparison, the UV-Vis spectral data of related, simpler compounds are presented in the table below. These values provide an indication of the regions where this compound is expected to absorb.

| Compound | λmax (nm) | Solvent | Transition |

|---|---|---|---|

| Acetophenone | 240, 278, 319 | Ethanol | π → π, π → π, n → π |

| 4-Methoxyacetophenone | 271 | Ethanol | π → π |

| Anisole | 217, 269 | Ethanol | π → π, π → π |

Based on the structures of these related compounds, it can be anticipated that this compound will exhibit a strong π → π* absorption band likely shifted to a longer wavelength compared to 4-methoxyacetophenone due to the additional benzyloxy group. A weak n → π* transition would also be expected at a longer wavelength. Definitive determination of the λmax values and molar absorptivities for this compound and its derivatives would require experimental measurement.

Computational Chemistry and Molecular Modeling Studies of 1 4 Benzyloxy 3 Methoxyphenyl Ethanone and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. tandfonline.comscispace.com It is particularly effective for predicting molecular geometries, vibrational frequencies, and various electronic properties of organic compounds like acetophenone (B1666503) derivatives. tandfonline.comasianpubs.org

Below is a representative table of optimized geometric parameters for an acetophenone analogue, calculated using DFT methods.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.223 Å |

| C-O (methoxy) | 1.421 Å | |

| C-C (ring) | ~1.39 - 1.41 Å | |

| C-C (acetyl) | ~1.51 Å | |

| Bond Angle | C-C-O (acetyl) | ~120° |

| C-C-C (ring) | ~120° | |

| Table 1: Representative DFT-calculated geometric parameters for an acetophenone analogue. Data is illustrative and based on findings for similar structures. tandfonline.comlookchem.com |

Vibrational frequency analysis, performed computationally using DFT, is a crucial step that follows geometry optimization. It confirms that the optimized structure corresponds to a true energy minimum and allows for the prediction of the infrared (IR) and Raman spectra. researchgate.netnih.gov The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net

For acetophenone derivatives, key vibrational modes include the carbonyl (C=O) stretch, which is typically strong and appears in a distinct region of the spectrum. nih.govias.ac.in The C=O stretching mode in acetophenone has been observed to be influenced by the solvent environment. ias.ac.in Other significant vibrations include aromatic C-H stretching, C-C ring vibrations, and the modes associated with the methoxy (B1213986) and benzyloxy substituents.

The following table presents typical calculated and experimental vibrational frequencies for key functional groups in acetophenone-like molecules.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Carbonyl Stretch | C=O | ~1680 - 1700 | ~1685 |

| Aromatic Stretch | C-H | ~3000 - 3100 | ~3060 |

| Methyl Rock | C-CH₃ | ~1020 | ~1024 |

| Ring Breathing | Phenyl C-C | ~1000 | ~999 |

| Table 2: Representative vibrational frequencies for an acetophenone analogue. researchgate.netnih.govias.ac.in |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For a molecule like 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone, the MEP map would show a significant region of negative electrostatic potential around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This indicates it is a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the methyl and aromatic groups would exhibit positive potential. The electron-donating methoxy and benzyloxy groups would increase the negative potential around the aromatic ring compared to unsubstituted acetophenone.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). acs.org

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Gap) | ELUMO - EHOMO | 4.5 to 5.5 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 2.75 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.0 to 5.0 |

| Table 3: Representative FMO and global reactivity descriptor values for acetophenone analogues, calculated via DFT. asianpubs.orgimist.maacs.org |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. scispace.com It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govnih.gov

In molecular docking studies involving analogues of this compound, the compound is treated as a flexible ligand that can bind to the active site of a target protein. nih.govmdpi.com For example, acetophenone derivatives have been docked against various enzymes, such as the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.govnih.gov

The simulation predicts the binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. scispace.com The strength of the interaction is quantified by a docking score, typically expressed in kcal/mol, which estimates the binding affinity. A more negative score indicates a more favorable binding interaction. Studies on acetophenone-based triazoles showed that the acetophenone moiety could be crucial for positioning the molecule within the protein's binding pocket, with the carbonyl oxygen often acting as a hydrogen bond acceptor. nih.govsemanticscholar.org

| Analogue Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Acetophenone-Triazole 9 | InhA (4UVD) | -7.9 | TYR158, MET199 |

| Acetophenone-Triazole 10 | InhA (4UVD) | -8.1 | TYR158, PHE149 |

| Acetophenone-Triazole 14 | InhA (4UVD) | -8.5 | TYR158, MET199 |

| Rifampicin (Reference) | InhA (4UVD) | -7.2 | SER94, GLN100 |

| Table 4: Molecular docking results for acetophenone-1,2,3-triazole analogues against the InhA enzyme of M. tuberculosis. nih.govsemanticscholar.org |

Identification of Potential Biological Targets

Computational approaches are instrumental in identifying the potential biological targets of a compound by predicting its binding affinity to various proteins and enzymes. For analogues of this compound, such as apocynin derivatives, a primary target of interest is NADPH oxidase. nih.govnih.gov This enzyme is a key player in the production of reactive oxygen species (ROS), which are implicated in a range of pathological conditions, including inflammation and cancer. nih.gov Apocynin is known to inhibit NADPH oxidase by preventing the translocation of its cytosolic subunits, a mechanism that can be explored for its analogues through molecular docking and simulation studies. nih.gov

Another significant target is the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammatory processes. nih.gov Computational studies can predict the ability of this compound and its derivatives to bind to the active site of COX-2, potentially inhibiting its activity.

Furthermore, given the role of oxidative stress and inflammation in neurodegenerative diseases and cancer, other potential targets for these compounds include signaling proteins like NF-κB and various ion channels. nih.govresearchgate.net In silico screening against a panel of such targets can help prioritize compounds for further experimental validation.

Pharmacokinetic and Pharmacodynamic (ADMET) Predictions

The therapeutic efficacy of a drug is not solely dependent on its biological activity but also on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Computational models are widely used to predict these properties at an early stage of drug development, thereby reducing the likelihood of late-stage failures.

For derivatives of apocynin, including those structurally similar to this compound, in silico ADMET predictions have been performed. nih.gov These studies calculate various molecular descriptors to estimate properties like aqueous solubility, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for hepatotoxicity. nih.gov

For instance, a study on novel apocynin derivatives predicted that while many compounds had good absorption, they also exhibited high hydrophobicity and low aqueous solubility. nih.gov Predictions regarding BBB penetration are particularly crucial for potential neuroprotective agents. Some derivatives were predicted to have high BBB penetration, while others were predicted to be poorly permeable. nih.gov Additionally, the potential for inhibition of cytochrome P450 enzymes, such as CYP2D6, is a critical parameter evaluated to foresee potential drug-drug interactions. nih.gov

Table 1: Predicted ADMET Properties of Apocynin Derivatives

| Compound | Absorption Level | AlogP98 | BBB Level | CYP2D6 Prediction | Hepatotoxicity | Plasma Protein Binding | Solubility Level |

| D1 | Good | - | Low | - | - | Low | - |

| D5 | Good | High | High | - | - | High | Low |

| D6 | Good | High | High | - | - | High | Low |

| D13 | Good | High | Medium | - | - | High | Low |

| D14 | Good | High | Medium | - | - | High | Low |

| D16 | Good | High | Low | - | - | High | Low |

| D21 | Good | High | Medium | - | - | High | Low |

| D22 | Good | High | Medium | - | - | High | Low |

| D31 | Good | High | High | - | - | High | Low |

| D33 | Good | High | High | - | - | High | Low |

| D34 | Good | High | High | - | - | High | Low |

Data sourced from a study on novel apocynin derivatives. The table presents a selection of compounds and their predicted properties. Dashes indicate data not provided in the source. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating these relationships. researchgate.netmdpi.com

These methods generate predictive models that correlate the 3D structural features of a series of compounds with their observed biological activities. researchgate.net For analogues of this compound, SAR studies can identify key structural motifs that are crucial for potent and selective activity against a specific biological target.

For example, in a series of related compounds, the presence and position of substituents on the aromatic rings can significantly impact activity. mdpi.com CoMFA and CoMSIA models can generate contour maps that visualize regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding characteristics are favorable or unfavorable for activity. This information guides the rational design of new analogues with improved potency and selectivity. mdpi.com

By analyzing the SAR of a series of compounds, medicinal chemists can make informed decisions about which structural modifications are most likely to lead to a desired biological effect, thereby streamlining the drug design process. nih.gov

Biological and Medicinal Chemistry Investigations of 1 4 Benzyloxy 3 Methoxyphenyl Ethanone Derivatives

Antimicrobial Activity

Derivatives of 1-(4-(benzyloxy)-3-methoxyphenyl)ethanone, particularly chalcones, have been evaluated for their ability to combat microbial growth. Chalcones are a class of compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated keto system, and their pharmacological properties are a subject of continuous interest. researchgate.net

Antibacterial Efficacy

Chalcone (B49325) derivatives synthesized using precursors like 3-benzyloxy-4-methoxybenzaldehyde, which is structurally related to this compound, have demonstrated notable antibacterial effects. In one study, a series of novel chalcone-like compounds were synthesized and tested against various bacterial species. researchgate.net The results indicated that the synthesized chalcones possessed varied antibacterial activities against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, certain derivatives with 2-chloro, 4-methoxy, and 4-methyl substitutions exhibited excellent antibacterial action. researchgate.net

Another area of investigation involves overcoming bacterial drug resistance. Chalcones are studied for their potential to combat multi-resistant bacteria. nih.gov For instance, the chalcone (2E)-1-(4'-aminophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one was found to modulate the action of antibiotics against strains of Staphylococcus aureus that possess efflux pumps, which are a common mechanism of antibiotic resistance. nih.gov This suggests that derivatives of the benzyloxy-methoxyphenyl scaffold could serve as templates for developing agents that resensitize resistant bacterial strains to existing antibiotics. nih.gov

Table 1: Antibacterial Activity of Selected Chalcone Derivatives This table is representative of findings for chalcone derivatives synthesized from a structurally similar precursor, 3-benzyloxy-4-methoxybenzaldehyde.

| Compound ID | Substitution | Activity Level |

| 2c | 4-Methoxy | Excellent |

| 2d | 4-Methyl | Excellent |

| 2i | 2-Chloro | Excellent |

| 2g | Not specified | Moderate |

| Data sourced from a study on chalcone analogues. researchgate.net |

Antifungal Efficacy

The structural motif of an acetophenone (B1666503) with hydroxyl and methoxy (B1213986) groups is found in compounds with recognized antifungal properties. Research on 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA), a secondary metabolite from Senecio nutans, has shown significant activity against Candida albicans. This compound was found to inhibit the filamentation of the fungus and demonstrated a synergistic fungicidal effect when combined with fluconazole, suggesting it could help overcome resistance to common antifungal drugs.

Furthermore, compounds that are biosynthetic precursors to the core structure of this compound, such as coniferyl alcohol and ferulic acid, are known to have inhibitory effects against fungal growth. Studies on fungi from the Botryosphaeriaceae family, which are significant plant pathogens, have shown that these precursor molecules possess antifungal activity. This activity can be enhanced through conjugation with other molecules, indicating a potential strategy for developing new antifungal agents based on this chemical framework.

Anticancer and Antiproliferative Studies

The investigation of this compound derivatives has yielded significant findings in the field of oncology. These compounds, especially chalcones and benzofurans, have been shown to possess cytotoxic effects against various cancer cell lines and interfere with key mechanisms of cancer cell proliferation and survival.

In vitro Cytotoxicity Against Cancer Cell Lines

A variety of derivatives have demonstrated the ability to kill cancer cells in laboratory settings. A notable example is the benzofuran (B130515) derivative 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF). This compound was found to suppress the proliferation of the p53-mutant hepatocellular carcinoma (HCC) cell line, Huh7. Further investigation revealed that at non-cytotoxic concentrations, BMBF could inhibit the migration and invasion of these cancer cells by regulating proteins involved in the epithelial-mesenchymal transition (EMT), such as E-cadherin and vimentin.

Chalcone derivatives also exhibit potent cytotoxicity. A newly synthesized chalcone derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, showed significant cytotoxic effects against human lung (A549, H1299) and colon (HCT116, HT29) cancer cells. Similarly, the chalcone analogue (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one was effective against the HeLa cervical cancer cell line, inducing apoptosis.

Table 2: In vitro Cytotoxicity (IC₅₀) of Selected Derivatives IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

| Derivative | Cancer Cell Line | IC₅₀ (µM) |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 (Lung) | 2.85 |

| H1299 (Lung) | 1.46 | |

| HCT116 (Colon) | 0.59 | |

| HT29 (Colon) | 0.35 | |

| (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one | HeLa (Cervical) | 3.64 |

| 3-Benzyloxy chalcone | HuH-7 (Liver) | 5.59 |

| This table presents data from multiple independent studies. |

Microtubule Inhibition Mechanisms

A key mechanism through which many anticancer agents work is by interfering with microtubules, which are essential components of the cellular skeleton required for cell division. Derivatives of this compound have been specifically identified as microtubule inhibitors.

Research has shown that certain chalcones containing a benzyloxy group act as microtubule destabilizing agents, similar in effect to the well-known natural product Combretastatin A-4. researchgate.net These compounds bind to the colchicine-binding site on β-tubulin, which prevents the proper assembly (polymerization) of microtubules. This disruption of microtubule dynamics blocks the cell cycle, typically at the G2/M phase, and ultimately leads to programmed cell death, or apoptosis. Molecular docking and dynamic studies have confirmed that 3-benzyloxy chalcones can form stable interactions with key amino acids at the colchicine (B1669291) binding site, supporting their role as potent antimitotic agents.

Antimalarial Activity

Malaria remains a significant global health issue, and the search for new and effective treatments is ongoing. Natural products and their synthetic derivatives, including chalcones, are recognized as a promising source for new antimalarial drugs. nih.gov

The chalcone class of compounds, to which many derivatives of this compound belong, has been cited for a wide range of biological activities, including antimalarial effects. nih.gov While specific in vivo studies focusing on this compound derivatives against Plasmodium parasites are not extensively documented in the reviewed literature, the established antiplasmodial activity of the broader chalcone family provides a strong rationale for their investigation. For example, studies on the crude extracts of plants like Combretum molle, which are used in traditional medicine to treat malaria, have shown promising antimalarial activity in mice infected with Plasmodium berghei. These extracts contain a complex mixture of phytochemicals, and their activity supports the exploration of specific classes of compounds, such as those derived from the benzyloxy-methoxyphenyl scaffold, as potential sources of new antimalarial agents.

Enzyme Inhibition Studies

The compound this compound and its derivatives have been the subject of various enzyme inhibition studies to explore their therapeutic potential. These investigations have focused on enzymes implicated in a range of diseases, including neurodegenerative disorders and inflammation.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govresearchgate.net Research into compounds structurally related to this compound has revealed potential for AChE inhibition. For instance, studies on various synthetic derivatives have demonstrated a range of inhibitory potencies against both AChE and butyrylcholinesterase (BChE). researchgate.net The inhibitory activities, often measured by IC50 values, have been shown to vary significantly based on the specific structural modifications of the parent molecule. researchgate.net

Some studies have explored the development of dual-function inhibitors, targeting both AChE and other pathological factors in Alzheimer's disease, such as beta-amyloid aggregation. researchgate.net The design of such multi-target compounds represents a promising avenue in the search for more effective treatments.

HDAC4 and HDAC8 Isoform Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and regulation. nih.gov Class I HDACs, in particular, have emerged as promising targets for the development of therapies for cancer and other diseases. nih.govnih.gov While pan-HDAC inhibitors have shown clinical utility, there is a growing interest in developing isoform-selective inhibitors to minimize side effects. nih.gov

Research has focused on designing inhibitors that can selectively target specific HDAC isoforms, such as HDAC4 and HDAC8. nih.gov Structural features of inhibitors, including the "cap group," play a significant role in determining isoform selectivity. nih.gov For example, modifications to this part of the molecule can enhance affinity for certain HDACs over others. nih.gov While benzohydrazides have been investigated as zinc-binding groups in HDAC inhibitors, clear patterns for selective targeting of class I HDACs have not been definitively established. nih.gov The unique structural aspects of HDAC8, which functions as a monomer, have made it a more frequent target for the development of selective inhibitors. nih.gov

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are enzymes involved in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators. rsc.orgmdpi.com Inhibition of LOX activity is a therapeutic strategy for controlling inflammation. rsc.org Natural and synthetic compounds are continuously being evaluated for their LOX inhibitory potential.

Studies have shown that various flavonoids and other natural products can inhibit different isoforms of lipoxygenase, such as 5-LOX, 12-hLO, and 15-hLO. nih.govresearchgate.net The inhibitory activity is often assessed by measuring the IC50 values, which indicate the concentration of the compound required to inhibit 50% of the enzyme's activity. For example, aethiopinone, a natural compound, was found to be a potent inhibitor of 5-LO from human neutrophils with an IC50 of 0.11 microM. nih.gov The development of selective LOX inhibitors holds promise for the treatment of inflammatory conditions.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid can lead to gout, a painful inflammatory condition. Therefore, inhibiting XO is a key therapeutic approach for managing hyperuricemia and gout. nih.gov

Research has demonstrated that various plant extracts and isolated flavonoids possess xanthine oxidase inhibitory activity. nih.gov For instance, extracts from Blumea balsamifera leaves and its flavonoid constituents have been shown to inhibit XO. The inhibitory potency of different flavonoid derivatives varies, with flavones generally exhibiting greater activity than flavonols and other related compounds. nih.gov

Potential as Precursors in Drug Development

The molecular scaffold of this compound, also known as acetovanillone (B370764) benzyl (B1604629) ether, serves as a valuable starting material in the synthesis of more complex pharmaceutical agents. cymitquimica.comresearchgate.net Its chemical structure provides a versatile platform for the introduction of various functional groups, allowing for the creation of a diverse range of derivatives with potential therapeutic applications.

A notable example of its use as a precursor is in the synthesis of the antipsychotic drug Iloperidone. researchgate.net The synthesis of such drugs often involves multiple steps where the core structure of the precursor is modified to achieve the desired pharmacological activity. The purity and characterization of these key starting materials are crucial for the successful development of the final drug product. researchgate.net

The term "drug precursor" also has a broader definition, encompassing substances that can be used in the illicit manufacture of narcotic drugs and psychotropic substances. wikipedia.org International bodies regulate these chemicals to prevent their diversion for illegal purposes while maintaining their availability for legitimate scientific and industrial use. wikipedia.orgunodc.org

Stereoselective Bioreduction and Biocatalysis

The stereoselective bioreduction of ketones is a powerful tool in synthetic organic chemistry for producing enantiomerically pure alcohols, which are valuable chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals.

Research has explored the use of whole cells of various microorganisms, such as marine-derived fungi, to catalyze the asymmetric bioreduction of ketone derivatives. nih.gov In the case of compounds structurally similar to this compound, such as 1-(4-methoxyphenyl)ethanone, studies have shown that different fungal strains can produce the corresponding alcohol with high enantiomeric excess (ee). nih.gov For example, certain fungi can yield the (R)-alcohol, while others produce the (S)-alcohol, demonstrating the potential for stereochemical control through the choice of biocatalyst. nih.gov This biocatalytic approach offers an environmentally friendly alternative to traditional chemical methods for the production of chiral compounds.

Metabolic Stability of Related Benzyloxy Compounds

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability in the body. researchgate.net In early-stage drug discovery, assessing metabolic stability is crucial; a compound that is metabolized too quickly may not achieve sufficient exposure to be effective, while one that is metabolized too slowly could accumulate and cause toxicity. researchgate.net In vitro models, such as liver microsomes and hepatocytes, are widely used to evaluate the metabolic fate of new chemical entities. researchgate.netwuxiapptec.com

Liver microsomes, which are subcellular fractions of the liver, contain a rich complement of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. evotec.comnih.gov These heme-containing enzymes are responsible for the Phase I metabolism of a vast number of xenobiotics, including approximately 60-90% of commercially available drugs. evotec.comnih.gov The CYP3A4 isoform is particularly prominent, metabolizing about half of all marketed drugs. nih.govcreative-bioarray.com Metabolic stability assays with liver microsomes typically involve incubating a test compound with the microsomes in the presence of co-factors like NADPH to initiate the enzymatic reactions. evotec.comcreative-bioarray.com The amount of the parent compound remaining over time is measured, often by liquid chromatography-mass spectrometry (LC-MS), allowing for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (Clint). creative-bioarray.comthermofisher.com

For compounds containing a benzyloxy moiety, such as this compound, the benzylic position and the ether linkage are potential sites for metabolic transformation by CYP enzymes. acs.orgnih.gov Common metabolic pathways for such structures include hydroxylation and dealkylation. nih.govrsc.org Research into the structure-activity relationships of various compound series consistently identifies benzylic positions as potential metabolic liabilities, often leading to rapid clearance. acs.orgnih.gov

For example, studies on different chemical series have demonstrated that modifications at or near a benzylic site can significantly alter metabolic stability. Blocking benzylic hydroxylation has been shown to be an effective strategy to increase metabolic half-life. nih.gov In one study, replacing a metabolically labile methyl group at a benzylic position with a chlorine atom resulted in a 1.5-fold increase in metabolic stability in rat liver microsomes. nih.gov Another study involving piperazin-1-ylpyridazines found that the initial lead compound was rapidly metabolized, but structural modifications, guided by metabolite identification and computational models, led to derivatives with more than a 50-fold improvement in their in vitro clearance half-life. nih.gov These examples underscore the importance of the chemical environment surrounding a benzylic group in determining its susceptibility to metabolism.

The metabolic stability of several compounds featuring benzylic or related structural motifs has been investigated using liver microsome assays. The data highlights how structural changes can influence metabolic clearance.

Table 1: Metabolic Stability of Representative Compounds in Liver Microsomes

| Compound/Series | Key Structural Feature | Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |

|---|---|---|---|---|---|

| Pyrrole Necroptosis Inhibitor (Compound 4) | creative-bioarray.comnih.govresearchgate.netthiadiazole benzylamide | Mouse Liver Microsomes | 32.5 | 42.6 ± 3.2 | nih.gov |

| Piperazin-1-ylpyridazine (Compound 1) | Benzylic methyl group | Mouse Liver Microsomes | ~3 | - | nih.gov |

| 2-Aryl-4-benzoyl-imidazole (ABI-274) | Methyl group on imidazole (B134444) (benzylic site) | Rat Liver Microsomes | 27.5 ± 1.5 | 25.2 ± 0.8 | nih.gov |

| Chloro-derivative (ABI-286) | Chlorine atom replacing methyl group | Rat Liver Microsomes | 42.1 ± 1.7 | 16.5 ± 0.4 | nih.gov |

Note: This table is generated based on data reported in the cited literature for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Applications in Materials Science and Other Fields

Dye Chemistry

1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone is recognized as a key intermediate in the synthesis of certain types of dyes. researchgate.net While specific research detailing the synthesis of a wide range of dyes from this particular compound is not extensively documented in publicly available literature, its chemical structure lends itself to the production of azo dyes, which constitute the largest and most versatile class of synthetic organic dyes. jbiochemtech.com

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. The general synthesis of azo dyes involves a two-step process:

Diazotization: An aromatic primary amine is treated with a nitrous acid source, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline derivative.

In this context, this compound can function as a coupling component. The electron-donating effects of the benzyloxy and methoxy (B1213986) groups on the phenyl ring activate it towards electrophilic attack by the diazonium salt. The coupling reaction would typically occur at the position ortho to the activating groups.

Table 1: General Steps in Azo Dye Synthesis

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| Diazotization | Aromatic Primary Amine, Sodium Nitrite, Strong Acid | 0–5 °C | Aromatic Diazonium Salt |

| Azo Coupling | Aromatic Diazonium Salt, Coupling Component (e.g., this compound) | Mildly acidic or alkaline | Azo Dye |

Development of Innovative Materials

The utility of this compound extends to the synthesis of novel organic materials, most notably through its conversion into chalcones. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates for the synthesis of various heterocyclic compounds and polymers with interesting biological and physical properties.

The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. In this case, this compound serves as the ketone component.

The general reaction is as follows: this compound is reacted with a substituted or unsubstituted aromatic aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the corresponding chalcone (B49325).

The resulting chalcones, which incorporate the benzyloxy and methoxy-substituted phenyl ring, can then be used as monomers or precursors for the development of a variety of innovative materials:

Heterocyclic Compounds: The α,β-unsaturated ketone moiety in chalcones is a versatile functional group that can undergo various cyclization reactions to form a wide range of heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines. These heterocyclic systems are often associated with specific optical, electronic, or biological properties.

Polymers: Chalcone derivatives can be designed to be polymerizable, leading to the formation of functional polymers with potential applications in areas such as nonlinear optics, photo-responsive materials, and specialty plastics.

Diazenyl-Containing Chalcones: A specific application that bridges dye chemistry and materials science is the synthesis of diazenyl-containing chalcones. In this process, an amino-substituted acetophenone (B1666503) is first converted into an azo dye, and then the acetophenone moiety is subjected to a Claisen-Schmidt condensation with an aromatic aldehyde to form the final chalcone dye. While not starting directly from this compound, this demonstrates how the chalcone framework can be integrated with chromophoric azo groups to create novel functional dyes and materials.

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde | Base (e.g., NaOH, KOH) | Claisen-Schmidt Condensation | Chalcone Derivative |

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatization Pathways

The molecular architecture of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone offers multiple sites for chemical modification, providing a rich platform for creating diverse chemical libraries. Future research should systematically explore these derivatization pathways to generate novel analogs with enhanced biological activity.

Modification of the Ethanone Moiety: The ketone group is a versatile functional handle. It can be reduced to a secondary alcohol, which can be further esterified or etherified. Alternatively, it can serve as a starting point for forming more complex heterocyclic systems, such as pyrazoles, isoxazoles, or chalcones, which are known pharmacophores.

Functionalization of the Aromatic Ring: The aromatic ring possesses electron-donating groups, making it amenable to electrophilic aromatic substitution reactions. cymitquimica.com This allows for the introduction of various substituents, such as nitro, halogen, or alkyl groups, which can modulate the electronic properties and steric profile of the molecule, potentially influencing receptor binding and pharmacokinetic properties.

Manipulation of the Benzyloxy and Methoxy (B1213986) Groups: The benzyloxy group is essentially a protective group for the 4-hydroxyl functionality. Its cleavage to yield the free phenol (B47542) (acetovanillone) is a key transformation. bldpharm.com Future work could explore the introduction of different substituted benzyl (B1604629) groups or other ether linkages to fine-tune solubility and metabolic stability. The methoxy group can also be a target for demethylation or replacement with other alkoxy groups to probe structure-activity relationships (SAR).

A systematic exploration of these pathways will lead to a library of novel compounds based on the acetovanillone (B370764) scaffold.

Advanced Biological Screening and Mechanistic Studies

The close structural similarity to acetovanillone, a known inhibitor of NADPH oxidase with anti-inflammatory properties, provides a strong rationale for the biological evaluation of new derivatives. nih.gov Future research must move beyond preliminary assessments to include advanced screening and in-depth mechanistic studies.

Initial screenings should focus on assays relevant to the known activities of acetovanillone, including:

Anti-inflammatory Activity: Testing the inhibitory effects on the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6) in cell-based assays, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

Antioxidant Capacity: Evaluating the ability of the compounds to scavenge free radicals and inhibit oxidative stress in cellular models.

Enzyme Inhibition: Specifically targeting NADPH oxidase to determine if the derivatives retain or exceed the inhibitory potency of apocynin. nih.gov

For the most promising compounds, subsequent mechanistic studies are crucial. Research should aim to elucidate the specific signaling pathways through which these compounds exert their effects. For example, investigating the modulation of pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades, which are central to the inflammatory response, would provide critical insights. nih.gov

Table 1: Research Findings on Related Compounds

| Compound/Derivative Class | Biological Activity Investigated | Key Findings | Reference |

|---|---|---|---|

| Acetovanillone (Apocynin) | Anti-inflammatory, Antioxidant | Inhibits NADPH oxidase; reduces oxidative stress. Investigated for asthma and COPD. | nih.gov |

| 4-Sulfonyloxy/alkoxy benzoxazolone derivatives | Anti-inflammatory | Inhibited NO, IL-1β, and IL-6 production. The anti-inflammatory effect may be mediated through the MAPK-NF-κB/iNOS pathway. | nih.gov |

| Sesquiterpenoid lactones | Antibacterial | A mixture of enhydrin (B1240213) and uvedalin showed activity against S. aureus. | mdpi.com |

| Anisaldehyde lactone derivatives | Antibacterial | Showed significant activity against S. aureus and Listeria monocytogenes. | mdpi.com |

Integrated Computational and Experimental Approaches

To accelerate the discovery process and rationalize experimental findings, a synergistic approach combining computational modeling and laboratory synthesis is essential. This integrated strategy can save resources by prioritizing the synthesis of compounds with the highest probability of success.

Quantitative Structure-Activity Relationship (QSAR): Once a dataset of active and inactive derivatives is generated from biological screening, QSAR models can be developed. These models mathematically correlate the chemical structures of the compounds with their biological activities, allowing for the prediction of the potency of virtual, yet-to-be-synthesized analogs.

Molecular Docking: For derivatives targeting a specific enzyme, such as NADPH oxidase, molecular docking simulations can predict the binding mode and affinity of the compounds within the enzyme's active site. This provides a structural basis for the observed activity and can guide the design of new derivatives with improved binding interactions.

The predictions from these computational models should be used to guide the next round of synthesis and testing, creating an iterative cycle of design, synthesis, and evaluation that efficiently optimizes the lead compounds.

Development of Structure-Based Drug Design Strategies

For validated biological targets, structure-based drug design (SBDD) represents the most rational approach to developing potent and selective therapeutic agents. Once a high-resolution structure of the target protein (e.g., a key inflammatory enzyme) in complex with a derivative of this compound is obtained, typically through X-ray crystallography, detailed SBDD can commence.

This strategy involves:

Identifying Key Interactions: Analyzing the precise hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the inhibitor and the protein's binding site.

Rational Modification: Using this structural information to design specific modifications to the inhibitor scaffold to enhance binding affinity and selectivity. For example, a new functional group could be added to form an additional hydrogen bond with a specific amino acid residue in the binding pocket.

Optimizing Pharmacokinetics: Using the structural understanding to modify the compound in ways that improve its drug-like properties, such as solubility, membrane permeability, and metabolic stability, without compromising its binding affinity.

By employing SBDD, researchers can move beyond serendipitous discovery and rationally engineer novel drug candidates derived from the this compound scaffold, paving the way for new therapies for inflammatory and oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone, and how can reaction conditions be optimized?

- Methodology : A common synthesis involves Friedel-Crafts acylation of 4-(benzyloxy)-3-methoxybenzaldehyde using acetyl chloride in the presence of AlCl₃. Alternatively, benzylation of 3-methoxy-4-hydroxyphenylacetone with benzyl bromide under alkaline conditions (e.g., K₂CO₃ in acetone, reflux at 50–60°C for 7 hours) yields the target compound .

- Optimization Tips : Monitor reaction progress via TLC. Use Pd/C and H₂ for benzyl group deprotection, ensuring inert atmosphere to prevent side reactions .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Key signals include δ 2.6 (s, 3H, COCH₃), δ 3.9 (s, 3H, OCH₃), δ 5.2 (s, 2H, OCH₂Ph), and aromatic protons at δ 6.8–7.5 .

- ¹³C NMR : Peaks for carbonyl (C=O, ~208 ppm), methoxy (~56 ppm), and benzyloxy carbons (~70 ppm) .

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of benzyloxy group) .

Q. What are the challenges in purifying this compound, and what methods are effective?

- Challenges : Presence of unreacted starting materials (e.g., benzyl bromide) and regioisomers.

- Solutions : Column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol/water mixtures . For trace impurities, use preparative HPLC with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the substitution pattern (benzyloxy vs. methoxy) influence the compound’s reactivity in cross-coupling reactions?

- Electronic Effects : The electron-donating methoxy group at C3 enhances aromatic ring electron density, facilitating electrophilic substitution. The benzyloxy group at C4 sterically hinders reactions at adjacent positions but allows Suzuki-Miyaura coupling at C5 using Pd catalysts .

- Case Study : Nitration of this compound yields para-nitro derivatives (70% yield) due to directing effects of methoxy and benzyloxy groups .

Q. What computational tools are suitable for predicting the biological activity of derivatives of this compound?

- Methods :